molecular formula C21H20N2O B14136155 N-(2-pyrrolidin-1-ylphenyl)naphthalene-2-carboxamide CAS No. 532953-69-8

N-(2-pyrrolidin-1-ylphenyl)naphthalene-2-carboxamide

Cat. No.: B14136155
CAS No.: 532953-69-8
M. Wt: 316.4 g/mol
InChI Key: CGVSQDRPHOCWHN-UHFFFAOYSA-N
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Description

N-(2-pyrrolidin-1-ylphenyl)naphthalene-2-carboxamide: is a compound that features a pyrrolidine ring attached to a phenyl group, which is further connected to a naphthalene-2-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-pyrrolidin-1-ylphenyl)naphthalene-2-carboxamide typically involves the reaction of 2-naphthoyl chloride with 2-(pyrrolidin-1-yl)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of pyrrolidin-2-one derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the naphthalene-2-carboxamide moiety, potentially forming alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products Formed:

    Oxidation: Pyrrolidin-2-one derivatives.

    Reduction: Alcohol derivatives of the naphthalene-2-carboxamide moiety.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Mechanism of Action

The mechanism by which N-(2-pyrrolidin-1-ylphenyl)naphthalene-2-carboxamide exerts its effects is primarily through its interaction with biological targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, while the naphthalene moiety can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • N-(2-naphthyl)pyrrolidine-2-carboxamide
  • N-(2-pyrrolidin-1-ylphenyl)benzamide
  • N-(2-pyrrolidin-1-ylphenyl)thiophene-2-carboxamide

Comparison: N-(2-pyrrolidin-1-ylphenyl)naphthalene-2-carboxamide is unique due to the presence of both the pyrrolidine and naphthalene moieties, which confer distinct structural and electronic properties. Compared to similar compounds, it may exhibit enhanced binding affinity to certain biological targets or possess unique reactivity in chemical transformations .

Properties

CAS No.

532953-69-8

Molecular Formula

C21H20N2O

Molecular Weight

316.4 g/mol

IUPAC Name

N-(2-pyrrolidin-1-ylphenyl)naphthalene-2-carboxamide

InChI

InChI=1S/C21H20N2O/c24-21(18-12-11-16-7-1-2-8-17(16)15-18)22-19-9-3-4-10-20(19)23-13-5-6-14-23/h1-4,7-12,15H,5-6,13-14H2,(H,22,24)

InChI Key

CGVSQDRPHOCWHN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2NC(=O)C3=CC4=CC=CC=C4C=C3

solubility

2.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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